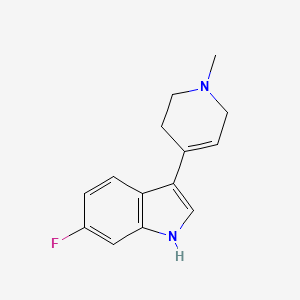

6-氟-3-(1-甲基-1,2,3,6-四氢-4-吡啶基)-1H-吲哚

描述

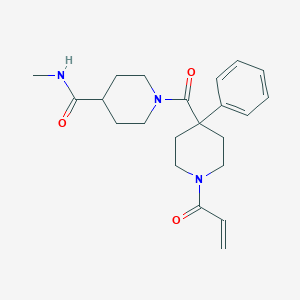

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole is a compound that belongs to the class of 6-fluoroindoles, which are of significant interest due to their biological activities and potential therapeutic applications. The compound features a fluorine atom at the sixth position of the indole ring and a 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group at the third position. This structure is related to various indole derivatives that have been synthesized and evaluated for their affinity towards biological targets such as serotonin receptors and enzymes involved in the kynurenine pathway .

Synthesis Analysis

The synthesis of 6-fluoroindole derivatives typically involves the construction of the indole nucleus followed by the introduction of substituents at specific positions. In the case of 6-fluoro-7-substituted indole derivatives, practical synthetic routes have been developed, which may be applicable to the synthesis of 6-fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole. These routes include the use of 2-bromo-3-fluoroaniline as a key intermediate, which can be prepared through ortho metalation or via intermediates such as compound 22. The synthetic strategies allow for the modification of groups around the indole skeleton, which is crucial for the introduction of the tetrahydro-4-pyridinyl group .

Molecular Structure Analysis

The molecular structure of 6-fluoroindoles is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule due to its electronegativity. The substitution pattern on the indole ring, particularly at the third position, can affect the molecule's conformation and its interaction with biological targets. The 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group is a flexible and saturated substituent that may confer specific binding properties to the compound .

Chemical Reactions Analysis

6-Fluoroindoles can participate in various chemical reactions, including nucleophilic substitutions, which are often used to introduce different substituents onto the indole nucleus. The fluorine atom at the sixth position can also influence the reactivity of the indole ring, potentially making it more susceptible to electrophilic attack at certain positions. The presence of the tetrahydro-4-pyridinyl group may open up additional reaction pathways, such as alkylation or acylation, to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-fluoroindoles are determined by their molecular structure. The introduction of a fluorine atom can increase the lipophilicity of the molecule, which is an important factor for its pharmacokinetic profile. The presence of the 1-methyl-1,2,3,6-tetrahydro-4-pyridinyl group can also influence the compound's solubility, boiling point, and melting point. These properties are critical for the compound's stability, formulation, and potential use as a pharmaceutical agent .

科学研究应用

医学影像和放射性药物

氟代吲哚的一个显着应用是在正电子发射断层扫描 (PET) 中放射性药物的开发。例如,氟-18 标记的 7-(6-氟吡啶-3-基)-5H-吡啶并[4,3-b]吲哚,称为 [(18) F]T807,是一种用于成像阿尔茨海默病中 tau 病理的有效试剂。这种化合物提供了一种简化的一步合成方法,增强了其常规临床生产的潜力,并促进了 [(18) F]T807 在阿尔茨海默病早期诊断中的广泛临床应用 (Shoup 等人,2013)。

杂环化合物的合成

氟代杂环(包括吲哚)的合成和功能化对于开发新型药物和材料至关重要。氟代苯并呋喃并[2,3-b]吡啶、苯并噻吩并[2,3-b]吡啶和 α-咔啉已通过区域选择性环化合成,证明了氟代吲哚在有机合成中的多功能性。这些化合物在药物开发和材料科学中具有潜在应用 (Iaroshenko 等人,2009)。

荧光团和成像剂

另一个应用领域是开发用于 DNA 染色的明亮且光稳定的花菁-苯乙烯类生色团。已经合成了基于花菁-吲哚-喹啉结构的衍生物,并对其进行了绿色和红色荧光改性。这些染料表现出良好的光稳定性和明亮的荧光强度,使其成为活细胞内核酸荧光分子成像的有希望的候选者 (Bohländer & Wagenknecht,2015)。

抗癌剂

氟代吲哚在抗癌剂的开发中也发挥着重要作用。例如,具有吲哚骨架的化合物已显示出对丙型肝炎病毒 (HCV) NS5B 聚合酶的有效抑制作用,突出了氟代吲哚在抗病毒和抗癌药物开发中的潜力 (Chen 等人,2012)。

属性

IUPAC Name |

6-fluoro-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-17-6-4-10(5-7-17)13-9-16-14-8-11(15)2-3-12(13)14/h2-4,8-9,16H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGUELSFWIABNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)

![N-(4-fluoro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2553178.png)

![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553186.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)

![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)